molecular formula C12H18ClN5O2 B1397893 (S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate CAS No. 906810-37-5

(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate

Cat. No.: B1397893
CAS No.: 906810-37-5
M. Wt: 299.76 g/mol
InChI Key: UGDJLBPSYCEDDR-ZETCQYMHSA-N
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Description

(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate is a chiral small molecule characterized by a pyrazine core functionalized with amino, chloro, methyl ester, and a stereospecific 3-ethylpiperazine group. This specific arrangement of substituents makes it a valuable scaffold in medicinal chemistry and drug discovery research. Pyrazinecarboxylate compounds of this type are frequently explored as key intermediates in the synthesis of potential therapeutic agents . The presence of the chiral (S)-configured 3-ethylpiperazine moiety is particularly significant for creating stereospecific interactions with biological targets, which is a critical consideration in the design of enzyme inhibitors and receptor modulators . While specific biological data for this exact compound is not readily available, structurally similar analogs, such as methyl (S)-3-amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (PF-04928473), demonstrate the importance of this chemical class in advanced pharmaceutical research . The chloro and ester groups offer versatile sites for further synthetic modification, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis and pharmaceutical development. It is strictly for laboratory use and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

methyl 3-amino-6-chloro-5-[(3S)-3-ethylpiperazin-1-yl]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O2/c1-3-7-6-18(5-4-15-7)11-9(13)16-8(10(14)17-11)12(19)20-2/h7,15H,3-6H2,1-2H3,(H2,14,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJLBPSYCEDDR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate, also known as SCH 546738, is a compound that has garnered attention due to its biological activity, particularly as a non-competitive antagonist of the CXCR3 receptor. This receptor plays a critical role in inflammatory responses and immune cell chemotaxis, making it a potential target for therapeutic interventions in various diseases.

  • IUPAC Name : this compound
  • Molecular Weight : 492.4 g/mol
  • CAS Number : 906805-42-3

The primary mechanism of action for this compound involves its binding to the CXCR3 receptor with a high affinity of approximately 0.4 nM. This compound inhibits the receptor's interaction with its natural ligands, including CXCL9, CXCL10, and CXCL11, thus preventing T cell chemotaxis towards sites of inflammation .

Inhibition of Chemotaxis

This compound has demonstrated potent inhibition of CXCR3-mediated chemotaxis in human activated T cells, with an IC90 value around 10 nM. Such inhibition suggests its potential utility in treating conditions characterized by excessive inflammatory responses.

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrazine compounds exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potential efficacy in antimicrobial applications .

Pharmacokinetics

This compound is known to be orally active, suggesting favorable absorption characteristics that could enhance its therapeutic applicability.

Preclinical Models

In preclinical disease models, SCH 546738 has shown efficacy in reducing inflammation and modulating immune responses. Its role as a CXCR3 antagonist positions it as a candidate for therapeutic strategies aimed at diseases such as autoimmune disorders and certain cancers where CXCR3 is implicated .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that SCH 546738 exhibits unique properties among other CXCR3 antagonists:

CompoundBinding Affinity (nM)MechanismType
SCH 5467380.4Non-competitiveAntagonist
AMG 487~1CompetitiveAntagonist
SCH 5353900.6CompetitiveSulfonamide analog

This table illustrates the superior binding affinity and non-competitive nature of SCH 546738 compared to similar compounds, potentially translating to enhanced therapeutic effects .

Scientific Research Applications

Autoimmune Diseases

Research indicates that SCH 546738 is effective in preclinical models for several autoimmune conditions, including:

  • Rheumatoid Arthritis: By inhibiting T cell chemotaxis, it reduces inflammation and joint damage.
  • Multiple Sclerosis: It shows promise in attenuating disease progression by modulating immune responses.

Transplant Rejection

The compound has been evaluated for its potential to prevent graft rejection in transplant patients. In preclinical studies, it demonstrated efficacy in delaying graft rejection by inhibiting the migration of activated T cells to the transplant site.

Preclinical Studies and Findings

A series of preclinical studies have validated the therapeutic potential of SCH 546738:

StudyConditionFindings
Autoimmune Disease ModelsSignificant reduction in disease severity and inflammation markers.
Graft Rejection ModelsDelayed onset of rejection compared to control groups.
Chemotaxis AssaysInhibition of T cell migration by approximately 90% at concentrations around 10 nM.

Case Study 1: Rheumatoid Arthritis

In a controlled study involving animal models of rheumatoid arthritis, SCH 546738 was administered at varying doses (1 mg/kg to 40 mg/kg). Results showed a dose-dependent reduction in joint swelling and inflammatory cytokines.

Case Study 2: Multiple Sclerosis

Another study investigated the effects of SCH 546738 on EAE (Experimental Autoimmune Encephalomyelitis), a model for multiple sclerosis. Treatment led to improved motor function and reduced histological markers of inflammation in the spinal cord.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazine carboxylate derivatives exhibit diverse biological activities influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-amino, 6-chloro, 5-(3-ethylpiperazin-1-yl) C₁₂H₁₈ClN₅O₂ 299.76 Chiral (S)-ethylpiperazine; moderate lipophilicity
Methyl 3-Amino-5-(azepan-1-yl)-6-(2-(methylamino)pyrimidin-5-yl)pyrazine-2-carboxylate (33a) 3-amino, 5-azepan-1-yl, 6-(2-(methylamino)pyrimidin-5-yl) C₁₆H₂₂N₇O₂ 344.18 Azepan (7-membered ring) enhances conformational flexibility; pyrimidine substituent may improve DNA binding
Methyl 6-chloro-3-fluoro-5-(methylamino)pyrazine-2-carboxylate 6-chloro, 3-fluoro, 5-methylamino C₇H₇ClFN₃O₂ 219.6 Fluorine increases electronegativity; smaller size may enhance blood-brain barrier penetration
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate 5-chloro, 6-trifluoromethyl C₇H₄ClF₃N₂O₂ 240.57 Trifluoromethyl group boosts lipophilicity and metabolic stability
Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate 3-amino, 6-chloro, 5-prop-2-ynylamino C₉H₉ClN₄O₂ 240.65 Alkyne group enables click chemistry applications; reduced solubility due to nonpolar substituent
Key Observations :

Ring Systems : Replacing ethylpiperazine with azepan-1-yl (7-membered ring, ) increases conformational flexibility, which could enhance binding to larger enzyme pockets .

Electron-Withdrawing Groups : Fluorine () and trifluoromethyl () substituents improve metabolic stability and lipophilicity but may reduce solubility .

Functional Group Diversity: The prop-2-ynylamino group () introduces synthetic versatility for click chemistry modifications, whereas methylamino () simplifies hydrogen-bonding interactions .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The trifluoromethyl analog () has higher logP than the target compound, favoring membrane permeability but risking off-target binding .
  • Solubility: The ethylpiperazine group in the target compound provides moderate hydrophilicity compared to nonpolar substituents like trifluoromethyl .
  • Metabolic Stability : Fluorinated analogs () resist oxidative metabolism, whereas the alkyne group () may undergo cytochrome P450-mediated degradation .

Preparation Methods

Key steps include:

  • Chlorination of pyrazine derivatives to introduce a chlorine atom at the 6-position.
  • Nucleophilic substitution at the 6-position using amines or amino derivatives.
  • Coupling with heterocyclic amines, such as piperazine derivatives, to introduce the (3-ethylpiperazin-1-yl) group.
  • Ester hydrolysis or transformation to amides, depending on the target compound.

Chlorination of Pyrazine Core

The initial step often involves chlorination of methyl 3-amino-6-hydroxypyrazine-2-carboxylate to produce methyl 3-amino-6-chloropyrazine-2-carboxylate. This is achieved using phosphorus oxychloride (POCl₃), which facilitates selective chlorination at the 6-position.

Reaction conditions:

  • Reagent: Phosphorus oxychloride
  • Temperature: Reflux or controlled heating
  • Solvent: Usually anhydrous conditions
  • Yield: Approximately 42-50% based on literature reports.

Data Table 1: Chlorination of Methyl 3-amino-6-hydroxypyrazine-2-carboxylate

Starting Material Reagent Temperature Yield Melting Point (°C) Reference
Methyl 3-amino-6-hydroxypyrazine-2-carboxylate POCl₃ Reflux 42-50% 228-230

Nucleophilic Substitution at the 6-Position

The chlorinated intermediate undergoes nucleophilic substitution with various amines to introduce diverse substituents, including piperazine derivatives. This step typically employs reflux conditions in solvents like THF, ethanol, or dichloromethane, often with base catalysts such as sodium carbonate or triethylamine.

Example: Synthesis of methyl 3-amino-6-chloropyrazine-2-carboxylate derivatives

  • Reagents: Corresponding amines (e.g., piperazine derivatives)
  • Conditions: Reflux in suitable solvent, often with catalytic base
  • Yields: Ranging from 70% to over 90% depending on the amine and conditions.

Data Table 2: Nucleophilic Substitution with Piperazine Derivatives

Intermediate Amine Used Solvent Temperature Yield Reference
Methyl 3-amino-6-chloropyrazine-2-carboxylate 3-ethylpiperazine THF Reflux 83%

Coupling with Heterocyclic Amines

Coupling reactions with heterocyclic amines such as 3-(1H-imidazol-1-yl)propylamine or tryptamine are performed via nucleophilic substitution or amidation, often facilitated by coupling agents like EDC or DCC in solvents such as dichloromethane or DMF.

Example: Synthesis of (S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate

  • Reagents: 3-ethylpiperazine derivative
  • Conditions: Reflux, inert atmosphere
  • Purification: Flash chromatography
  • Yield: Typically around 70-85%.

Data Table 3: Final Coupling to Form Target Compound

Starting Material Coupling Partner Reagents Solvent Yield Reference
Methyl 3-amino-6-chloropyrazine-2-carboxylate 3-ethylpiperazine derivative EDC, DCC DCM 75-85%

Alternative Synthesis Pathways

Some methods involve direct amination of the chloropyrazine core using ammonia or primary amines under high temperature and pressure, followed by esterification or amidation steps. These routes are less common due to lower selectivity but are documented for specific derivatives.

Summary of Key Preparation Methods

Method Starting Material Key Reagents Main Reaction Yield Range Notes
Chlorination Methyl 3-amino-6-hydroxypyrazine-2-carboxylate POCl₃ Chlorination at 6-position 42-50%
Nucleophilic substitution Chloropyrazine intermediate Amines (e.g., piperazine derivatives) Substitution at 6-position 70-90%
Coupling with heterocyclic amines Substituted pyrazine Coupling agents (EDC, DCC) Amide formation 70-85%

Research Findings and Notes

  • The synthesis of methyl 3-amino-6-chloropyrazine derivatives is well-established, with phosphorus oxychloride being the reagent of choice for chlorination.
  • Nucleophilic substitution reactions are highly efficient when performed under reflux with appropriate bases.
  • Coupling with heterocyclic amines allows for the introduction of complex substituents, such as the (3-ethylpiperazin-1-yl) group, with high yields.
  • Variations in reaction conditions, such as solvent choice and temperature, significantly influence yields and purity.
  • Safety considerations include handling phosphorus oxychloride under anhydrous conditions and managing exothermic reactions during chlorination.

Q & A

Q. What are the key synthetic routes for (S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate?

The compound is synthesized via nucleophilic substitution and Suzuki-Miyaura cross-coupling. A common approach involves reacting methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with 3-ethylpiperazine under reflux in 2-propanol with DIPEA as a base. Subsequent Suzuki-Miyaura coupling introduces aryl/heteroaryl groups using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (10 equiv.), and boronic acids in toluene/MeOH (4:1) at reflux ( ).

Key Steps:

StepReagents/ConditionsYieldReference
Piperazine substitution3-ethylpiperazine, DIPEA, 2-propanol, reflux (2 h)86%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, toluene/MeOH, reflux (0.5–18 h)62–83%

Q. How is NMR spectroscopy used to confirm the structure of this compound?

1H^1H and 13C^{13}C NMR are critical for verifying substitutions on the pyrazine ring and piperazine moiety. For example:

  • 1H^1H NMR (CDCl₃): Peaks at δ 3.89 ppm (ester -OCH₃), δ 3.82 ppm (piperazine -CH₂), and δ 6.13 ppm (NH₂) confirm functional groups.
  • 13C^{13}C NMR (CDCl₃): Signals at δ 166.4 ppm (ester C=O) and δ 153.7 ppm (pyrazine C-Cl) validate the core structure ().

Key Spectral Data:

Group1H^1H δ (ppm)13C^{13}C δ (ppm)
OCH₃3.8952.0
Piperazine CH₂3.8251.1
Pyrazine C-Cl153.7

Q. What role does the stereochemistry of the 3-ethylpiperazine group play in reactivity?

The (S)-configuration of the 3-ethylpiperazine moiety influences binding affinity in biological targets. For instance, in PET tracer studies, the (S)-enantiomer showed higher selectivity for receptor binding compared to the (R)-form, as confirmed by preclinical evaluation using fluorine-18 labeled analogs ( ).

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for diverse substituents?

Reaction efficiency depends on:

  • Catalyst loading: Pd(PPh₃)₄ at 5 mol% minimizes side reactions.
  • Solvent ratio: Toluene/MeOH (4:1) balances solubility and reactivity.
  • Temperature/time: Reflux for 18 h is required for electron-deficient boronic acids (e.g., 4-trifluoromethylphenyl), while electron-rich substrates (e.g., 3,5-dimethoxyphenyl) react in 0.5 h ().

Example Yields by Substituent:

Boronic AcidYieldtRt_R (min)
4-(Trifluoromethyl)phenyl64%17.6
3,5-Dimethoxyphenyl62%30.0
2-Aminopyrimidin-5-yl83%14.2

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in 1H^1H NMR integration or 13C^{13}C shifts (e.g., overlapping piperazine signals) are addressed via:

  • 2D NMR (HSQC, HMBC): Correlates proton and carbon signals to confirm connectivity.
  • High-resolution MS: Validates molecular formula (e.g., HRESI-MS m/z 363.1336 for C₁₆H₂₀ClN₆O₂⁺) ( ).

Q. What in vitro models are suitable for evaluating biological activity?

  • Cell-based assays: Use ATCC-certified cell lines (e.g., HEK293) in DMEM/Hi glucose medium with 10% FBS at 37°C/5% CO₂. Measure IC₅₀ via fluorescence polarization ( ).
  • Receptor binding studies: Radiolabeled analogs (e.g., 18F^{18}F-PET tracers) quantify target engagement in tumor xenografts ( ).

Q. How does modifying the piperazine moiety impact pharmacological properties?

Substituting 3-ethylpiperazine with bulkier groups (e.g., 1-(4-chloro-2-fluorobenzyl)piperidin-4-yl) enhances lipophilicity and blood-brain barrier penetration, as shown in preclinical PET imaging studies ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
Reactant of Route 2
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate

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